The compound is categorized under the class of acrylates, which are esters derived from acrylic acid. It is identified by the CAS number 64022-15-7. Due to its structure, which includes both an aromatic naphthalene component and an acrylate group, it exhibits characteristics that are valuable in polymer chemistry and materials science .
The synthesis of 2-(1-Naphthyloxy)-ethyl acrylate can be achieved through various methods, typically involving the reaction of acrylic acid with a suitable naphthyl ether. One common approach is the esterification process, where 1-naphthol reacts with ethylene oxide to form the corresponding ether, followed by reaction with acrylic acid.
The synthesis can be monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity of the product .
The molecular structure of 2-(1-Naphthyloxy)-ethyl acrylate consists of a naphthalene ring attached to an ethoxy group, which is further connected to an acrylate functional group. The structural representation can be delineated as follows:
This structure allows for potential reactivity in polymerization processes, making it a candidate for various applications in materials science .
2-(1-Naphthyloxy)-ethyl acrylate participates in several significant chemical reactions:
The reactivity of this compound can be influenced by factors such as temperature, concentration of initiators, and the presence of solvents during polymerization .
The mechanism of action for reactions involving 2-(1-Naphthyloxy)-ethyl acrylate primarily revolves around its ability to form free radicals during polymerization. When exposed to heat or initiators, the acrylate double bond opens up, allowing for chain growth through radical mechanisms.
This mechanism enables the formation of materials with tailored properties depending on the reaction conditions and additional components used .
These properties make 2-(1-Naphthyloxy)-ethyl acrylate suitable for applications where stability and reactivity are critical .
2-(1-Naphthyloxy)-ethyl acrylate has several applications in scientific research and industry:
These applications are driven by its unique chemical structure that allows for versatility in various formulations .
The esterification of 1-naphthol with acrylic acid derivatives represents the most direct route to 2-(1-naphthyloxy)ethyl acrylate. Sulfuric acid (0.5–5 wt% relative to reactants) remains widely employed due to its cost-effectiveness, achieving >85% conversion at 80–100°C within 4–6 hours [1] [2]. However, significant side reactions occur, including:
Heterogeneous acid catalysts like sulfonated polystyrene resins (e.g., Amberlyst™) mitigate side reactions. Though slower (12–24 hours), they enable easier separation and reduce naphthalene-ring degradation. Yields typically reach 70–75% but require anhydrous conditions to preserve catalyst activity [1]. Lewis acids (e.g., Ce³⁺, Mn²⁺) show promise at 0.1–1 mol% loading by suppressing polymerization through redox inhibition, synergizing with acidic catalysts to boost yields to 90% [8].
Table 1: Catalyst Performance in Esterification of 2-(1-Naphthyloxy)ethanol with Acrylic Acid
Catalyst Type | Loading | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
Sulfuric acid | 2.5 wt% | 90 | 5 | 92 | 78 |
Amberlyst-15 | 15 wt% | 85 | 18 | 75 | 95 |
p-Toluenesulfonic acid | 5 mol% | 80 | 8 | 88 | 82 |
Ce(OTf)₃ + H₂SO₄ | 0.5 mol% + 1 wt% | 85 | 6 | 95 | 90 |
Transesterification circumvents challenges in direct naphthol-acrylate coupling. Methyl acrylate or ethyl acrylate reacts with 2-(1-naphthyloxy)ethanol under basic catalysis. Alkali metal alkoxides (e.g., NaOEt, 1–2 mol%) facilitate equilibrium-driven reactions at 80°C, but require continuous methanol/ethanol removal to shift equilibrium toward the product [3]. Cs₂CO₃ and K₂CO₃ (5–10 mol%) in aprotic solvents (toluene, DMF) provide milder conditions, preserving the naphthalene integrity while achieving 80–85% yields in 10–12 hours [9].
Critical to success is inhibitor inclusion (e.g., 200–500 ppm hydroquinone) to prevent Michael addition or acrylate polymerization. Phase-transfer catalysts like tetrabutylammonium bromide accelerate reactions by enhancing interfacial contact, particularly in biphasic systems [3]. Recent studies highlight Cs-P/γ-Al₂O₃ bifunctional catalysts for transesterification, leveraging balanced acid-base sites to suppress acrylate degradation while maintaining 75% yield after 400 hours [9].
Scaling 2-(1-naphthyloxy)ethyl acrylate synthesis introduces three core challenges:
Polymer ControlContinuous removal of polymeric byproducts is critical. Patent US3337610A discloses a film evaporator integrated into the reactor loop, maintaining polymer concentration below 5 wt% in the reaction mixture. Higher levels autocatalyze polymerization, reducing yields by >20% [2]. Inhibitor cocktails (HQ + diphenylamine + metal salts) suppress oligomerization during product recovery.
Solvent Selection
Separation Protocols
Economic viability hinges on raw material recovery. Unreacted 2-(1-naphthyloxy)ethanol and acrylic acid are recycled via distillation, achieving 95% mass efficiency in optimized flowsheets [5]. Continuous reactors (e.g., tubular designs with static mixers) reduce residence time by 50% compared to batch systems, suppressing side reactions [2].
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